2-Methyl-4-phenyl-7-quinolinol
Overview
Description
“2-Methyl-4-phenyl-7-quinolinol” is a heterocyclic compound . It has a molecular weight of 235.29 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various methods . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to a phenyl group and a methyl group . The InChI code for this compound is 1S/C16H13NO/c1-11-9-15(12-5-3-2-4-6-12)14-8-7-13(18)10-16(14)17-11/h2-10,18H,1H3 .
Chemical Reactions Analysis
Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It has a storage temperature of room temperature .
Scientific Research Applications
Cancer Research and Inhibitory Effects
2-Methyl-4-phenyl-7-quinolinol derivatives have demonstrated potent anticancer activities. Notably, certain quinolinol compounds have been identified as inhibitors of the MDM2-p53 interaction, a critical target in cancer therapy. These compounds, including 7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol, bind to MDM2 with high affinity, activating p53 in cancer cells and potentially serving as a new class of non-peptide inhibitors for cancer treatment (Lu et al., 2006).
Electroluminescence and Material Properties
The effects of methyl substitution on the material properties of metal tris(8-quinolinolato) chelates have been studied, revealing insights into their application in electroluminescence devices. Methylation impacts the photoluminescence and thermal properties, influencing the performance of organic light-emitting devices (OLEDs) (Sapochak et al., 2001).
Synthetic Methodologies and Chemical Properties
Research into the synthesis, characterization, and computational study of 2-methyl-4-quinolinol has provided insights into its molecular geometry, vibrational wavenumbers, and electronic properties. These studies offer valuable information on the stability, charge delocalization, and potential applications of 2-methyl-4-quinolinol in nonlinear optical materials (Pourmousavi et al., 2016).
Metal Ions Preconcentration and Trace Analysis
8-Quinolinol bonded to polymer supports has been employed for the preconcentration of trace metals from seawater, demonstrating its utility in environmental analysis and trace metal quantitation (Willie et al., 1983).
Antibacterial Activities
Quinolinone derivatives, including those related to this compound, have shown promising antibacterial activities against various bacterial strains, indicating their potential as therapeutic agents (Asghari et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities
Result of Action
Quinoline derivatives are known to have substantial biological activities
Properties
IUPAC Name |
2-methyl-4-phenylquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-9-15(12-5-3-2-4-6-12)14-8-7-13(18)10-16(14)17-11/h2-10,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIKDLHPUVATID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972062 | |
Record name | 2-Methyl-4-phenylquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5662-69-1 | |
Record name | 2-Methyl-4-phenylquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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